3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Azetidine Formation: The azetidine ring is formed through a cyclization reaction involving a suitable amine and a halogenated precursor.
Quinazolinone Core Formation: The quinazolinone core is synthesized through a condensation reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the benzodiazole and azetidine intermediates with the quinazolinone core under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides) are used under appropriate conditions.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Functionalized benzodiazole derivatives with various substituents.
Scientific Research Applications
3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- Imidazole-containing compounds
Uniqueness
Compared to similar compounds, 3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one stands out due to its unique combination of structural features, including the quinazolinone core, azetidine ring, and benzodiazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-21(13-27-14-24-18-6-2-1-5-17(18)23(27)30)26-11-16(12-26)28-20-8-4-3-7-19(20)25-22(28)15-9-10-15/h1-8,14-16H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCMQBLNXNISIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)CN5C=NC6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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